2,4-Dichloro-6-phenylquinazoline
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Overview
Description
2,4-Dichloro-6-phenylquinazoline is a type of quinazoline, a class of organic compounds that are bicyclic, containing a benzene ring fused to a pyrimidine ring . Quinazolines have been the subject of considerable interest due to their wide range of biological activities .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted significant attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For instance, new phthalonitrile derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates for the synthesis of new phthalocyanines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms, a phenyl group, and a quinazoline core . The InChI code for this compound is1S/C14H8Cl2N2/c15-10-6-7-12-11 (8-10)13 (18-14 (16)17-12)9-4-2-1-3-5-9/h1-8H
.
Scientific Research Applications
Synthesis Methodologies
- A study by Rachakonda et al. (2012) described the metal-free synthesis of various 2-phenylquinazoline derivatives, highlighting a versatile approach for creating these compounds (Rachakonda, Pratap, & Rao, 2012).
- Zhang et al. (2010) developed a facile method for synthesizing 2-phenylquinazolines via a tandem reaction following sp(3) C-H functionalization, providing a novel approach for their preparation (Zhang, Zhu, Yu, Wan, & Wang, 2010).
Biological Activities
- Kubicová et al. (2003) synthesized 2,2-dimethyl-3-phenyl-1,2-dihydroquinazoline-4(3H)-thiones and found some compounds, particularly the 6-chloro substituted ones, to possess significant antimycobacterial and photosynthesis-inhibiting activities (Kubicová, Šustr, Kráľová, Chobot, Vytlačilová, Jahodář, Vuorela, Macháček, & Kaustová, 2003).
- Debnath and Manjunath (2011) reported on the synthesis of various substituted quinazolinone derivatives and their evaluation for antibacterial, anthelmintic, analgesic, and anti-inflammatory activities (Debnath & Manjunath, 2011).
Material Sciences
- Kumar et al. (2015) investigated the use of 2,4-diphenylquinoline derivatives in blue lighting applications, demonstrating the potential of these compounds in organic light-emitting devices (Kumar, Gohain, Tonder, Ponra, Bezuindenhoudt, Ntwaeaborwa, & Swart, 2015).
- Hemapriya et al. (2016) explored the efficacy of 2-phenylquinazolin-4(3H)-one as a corrosion inhibitor for mild steel in acidic medium, highlighting its potential in corrosion control (Hemapriya, Prabakaran, Parameswari, Chitra, Kim, & Chung, 2016).
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been reported to exhibit a wide range of biological activities . They have been used as anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, anticonvulsant, and many other uses . The specific targets can vary depending on the biological activity exhibited.
Mode of Action
Quinazoline derivatives have been shown to interact with their targets in various ways, leading to different biological effects . For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-phenylquinazoline, like other quinazoline derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . These interactions can lead to a wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial activity .
Cellular Effects
The cellular effects of this compound are largely dependent on the specific biochemical reactions it participates in. For instance, quinazolinone derivatives have been found to manipulate mutant p53 proteins and their corresponding cellular response in p53 mutant cancer cells . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and can involve a variety of interactions at the molecular level. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical reactions and cellular processes involved.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of this compound in in vitro or in vivo studies is currently limited.
Properties
IUPAC Name |
2,4-dichloro-6-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)17-14(16)18-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGYTTAUYMMLAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192218-19-2 |
Source
|
Record name | 2,4-dichloro-6-phenylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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